3,4'-Dihydroxy-4-methoxybiphenyl
CAS No.: 60453-05-6
Cat. No.: VC11707888
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60453-05-6 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 5-(4-hydroxyphenyl)-2-methoxyphenol |
| Standard InChI | InChI=1S/C13H12O3/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3 |
| Standard InChI Key | FSBJIUKMFWONNW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)O |
Introduction
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 3,4'-dihydroxy-4-methoxybiphenyl typically involves cross-coupling reactions to assemble the biphenyl scaffold. A Suzuki–Miyaura coupling between a boronic acid and a halogenated benzene derivative is a common strategy. For example, coupling 3-hydroxy-4-methoxyphenylboronic acid with 4-bromophenol under palladium catalysis yields the target compound after deprotection .
Alternative approaches include:
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Ullmann Coupling: Copper-mediated coupling of 3-iodo-4-methoxyphenol with 4-hydroxyiodobenzene.
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Directed Ortho-Metalation: Functionalization of preformed biphenyls via regioselective lithiation, followed by quenching with electrophiles .
Optimization Challenges
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Protection-Deprotection Sequences: Hydroxyl groups often require protection (e.g., as silyl ethers) to prevent undesired side reactions during coupling.
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Regioselectivity: Achieving precise substitution patterns demands careful control of reaction conditions, such as temperature and catalyst loading .
Physicochemical Properties
Physical Characteristics
The methoxy group enhances lipophilicity compared to fully hydroxylated biphenyls, as evidenced by the higher logP value relative to 4,4'-biphenol (logP 1.9) . This property impacts bioavailability and environmental persistence.
Biological Activities and Mechanisms
Antioxidant Activity
3,4'-Dihydroxy-4-methoxybiphenyl exhibits radical-scavenging capacity due to its phenolic hydroxyl groups. In vitro studies using the DPPH assay show an IC₅₀ of 28 µM, comparable to resveratrol (IC₅₀ 25 µM) . The methoxy group stabilizes the phenoxyl radical via resonance, prolonging antioxidant activity.
Anti-inflammatory Effects
In murine macrophage models, the compound suppresses NF-κB signaling at 10 µM, reducing TNF-α production by 62% . This activity is attributed to hydrogen bonding between hydroxyl groups and kinase active sites.
Industrial and Pharmaceutical Applications
Polymer Science
As a stabilizer in polyolefins, 3,4'-dihydroxy-4-methoxybiphenyl inhibits thermal degradation at 0.1–0.5 wt%, outperforming BHT in accelerated aging tests .
Drug Development
Structural analogs are investigated as:
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Tyrosinase Inhibitors: Block melanin synthesis (IC₅₀ 4.7 µM) .
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Anticancer Agents: Induce apoptosis in HeLa cells via mitochondrial pathway activation.
The compound is classified as Harmful (Xn) under EU regulations, requiring handling precautions to avoid inhalation or dermal contact .
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